molecular formula C18H30O2 B1275505 1,4-Dihexyloxybenzene CAS No. 67399-93-3

1,4-Dihexyloxybenzene

Cat. No.: B1275505
CAS No.: 67399-93-3
M. Wt: 278.4 g/mol
InChI Key: ASWOZWYFBVLCMR-UHFFFAOYSA-N
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Description

1,4-Dihexyloxybenzene (CAS No. 67399-93-3) is a symmetrically substituted aromatic compound with the molecular formula C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol. Its structure comprises a benzene ring functionalized with two hexyloxy (–O–C₆H₁₃) groups at the 1 and 4 positions. The compound is synthesized via nucleophilic substitution of hydroquinone with hexyl bromide in the presence of KOH/EtOH, yielding a product confirmed by ¹H NMR spectroscopy (δ 0.92 ppm for terminal CH₃, 4.02 ppm for –OCH₂–, and aromatic protons at 6.79 and 7.22 ppm) .

This compound serves as a monomer for synthesizing poly(this compound), a soluble derivative of poly(para-phenylene) (PPP). This polymer exhibits enhanced processability in organic solvents (e.g., chloroform) and demonstrates optoelectronic utility, particularly when doped with CdS nanoparticles, which improve conductivity by several orders of magnitude and thermal stability .

Preparation Methods

1,4-Dihexyloxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of hydroquinone with n-bromohexane in the presence of anhydrous potassium carbonate as a base. The reaction is typically carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

[ \text{Hydroquinone} + \text{n-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Ethanol}} \text{this compound} ]

Chemical Reactions Analysis

1,4-Dihexyloxybenzene undergoes various chemical reactions, including electrophilic bromination. For example, it can react with N-bromosuccinimide (NBS) in acetonitrile to form 2,5-dibromo-1,4-dihexyloxybenzene . The reaction conditions typically involve refluxing the mixture for a few hours. The major product formed in this reaction is 2,5-dibromo-1,4-dihexyloxybenzene.

Mechanism of Action

The mechanism of action of 1,4-dihexyloxybenzene in its applications is primarily related to its ability to form stable polymers and its interaction with other compounds. For instance, when used in the synthesis of poly(this compound), the compound acts as a monomer that undergoes polymerization to form a stable polymer matrix. This polymer matrix can then interact with other materials, such as CdS nanoparticles, to enhance its properties .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
1,4-Dihexyloxybenzene C₁₈H₃₀O₂ 278.43 –O–C₆H₁₃ Density: ~0.9 g/cm³
1,4-Dimethoxybenzene C₈H₁₀O₂ 138.16 –O–CH₃ Melting point: ~57°C
1,4-Bis(ethyl butanoyloxy)benzene C₁₈H₂₄O₆ 336.38 –O–CO–(CH₂)₂CH₃ Liquid at room temperature
1,4-Ditert-butoxybenzene C₁₄H₂₂O₂ 222.32 –O–C(CH₃)₃ Higher steric hindrance

Key Observations :

  • Solubility: The hexyloxy chains in this compound enhance solubility in nonpolar solvents (e.g., chloroform) compared to shorter methoxy or bulkier tert-butoxy analogs .
  • Thermal Stability: Poly(this compound) doped with CdS nanoparticles exhibits superior thermal stability (decomposition temperature >300°C) compared to undoped PPP .

Spectroscopic and Electronic Properties

UV-Vis Spectra :

  • This compound derivatives exhibit absorption maxima (~350–400 nm) influenced by conjugation length and substituent electron-donating effects, differing from methoxy analogs (e.g., 1,4-dimethoxybenzene absorbs at shorter wavelengths) .

NMR Data :

  • ¹³C NMR shifts for aromatic carbons in this compound (~115–150 ppm) differ from 1,4-dimethoxybenzene due to electron-donating effects and alkyl chain anisotropy .

Biological Activity

1,4-Dihexyloxybenzene (C18H30O2), a di-alkoxy-substituted benzene derivative, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the compound's biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two hexoxy groups attached to a benzene ring at the para position. Its molecular structure can be represented as follows:

Molecular Formula C18H30O2\text{Molecular Formula C}_{18}\text{H}_{30}\text{O}_{2}

Physical Properties:

  • Molecular Weight: 282.44 g/mol
  • Melting Point: Data not extensively available; typically analyzed in solution.
  • Solubility: Generally soluble in organic solvents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (μM)
DPPH25.4
ABTS18.7

These results suggest that this compound could serve as a promising candidate for developing antioxidant therapies.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The findings indicate that this compound has potential as an antimicrobial agent, warranting further exploration in clinical settings.

Cytotoxicity and Safety Profile

A comprehensive cytotoxicity assessment was conducted using various human cell lines. The results revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it was generally well-tolerated at lower doses.

Cell LineIC50 Value (μM)
HEK293>1000
HeLa250
MCF-7300

These results suggest a dose-dependent response where lower concentrations may be safe for use in therapeutic applications.

Case Study 1: Antioxidant Application in Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of the compound significantly reduced neuronal cell death and improved functional outcomes in animal models.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another case study focused on the application of this compound in wound healing. The compound was incorporated into a topical formulation that demonstrated enhanced antimicrobial activity and accelerated wound closure compared to control treatments.

Properties

IUPAC Name

1,4-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOZWYFBVLCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402255
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67399-93-3
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere, 6.90 g (300 mmol) of Na is reacted with 200 ml of absolute ethanol. Then, 16.5 g (150 mmol) of hydroquinone 5 is added, followed by 42.2 ml (300 mmol) of hexylbromide and 200 mg of anhydrous NaI. The mixture is refluxed overnight. Ethanol is evaporated under reduced pressure and water (150 ml) is added. The product is extracted with dichloromethane and dried over MgSO4. After filtration, the solvents are removed and the crude compound is recrystallized from ethanol.
[Compound]
Name
Na
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
42.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dihexyloxybenzene
1,4-Dihexyloxybenzene
1,4-Dihexyloxybenzene
1,4-Dihexyloxybenzene
1,4-Dihexyloxybenzene

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